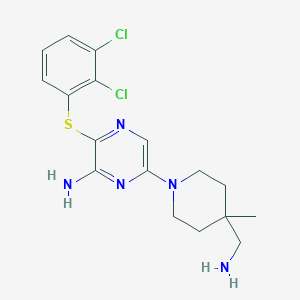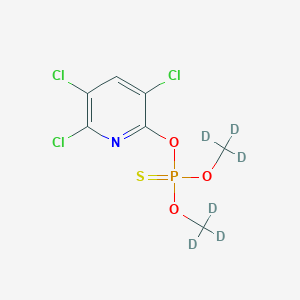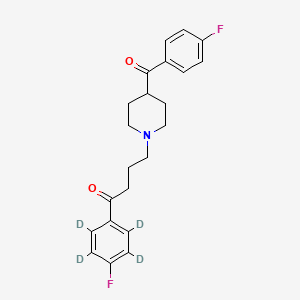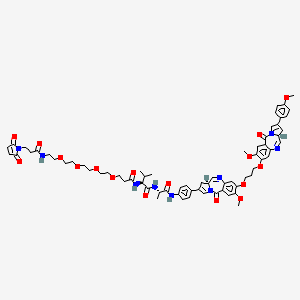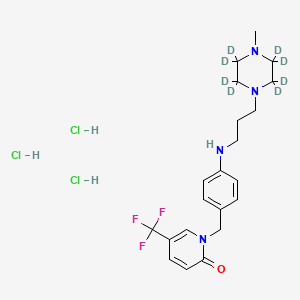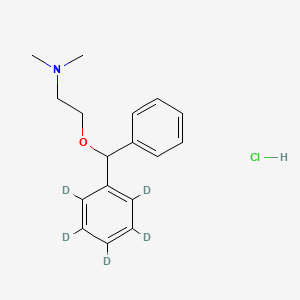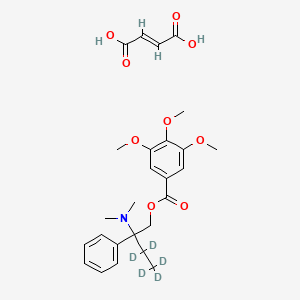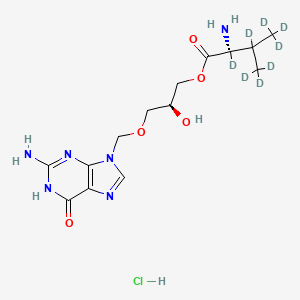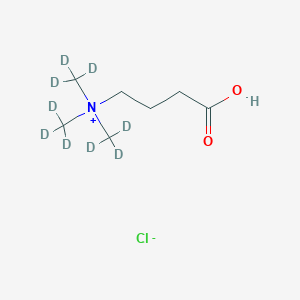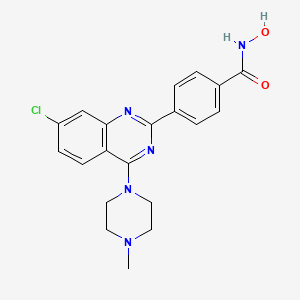
mTOR/HDAC6-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mTOR/HDAC6-IN-1 is a potent dual inhibitor of histone deacetylase 6 (HDAC6) and mammalian target of rapamycin (mTOR). This compound has shown significant potential in inducing autophagy and apoptosis, as well as inhibiting cell migration . The IC50 values for HDAC6 and mTOR are 56 nM and 133.7 nM, respectively . It has been studied extensively for its applications in cancer research, particularly in the context of triple-negative breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mTOR/HDAC6-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain.
Analyse Des Réactions Chimiques
Types of Reactions
mTOR/HDAC6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
mTOR/HDAC6-IN-1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promise in the treatment of various cancers, including triple-negative breast cancer. .
Neurodegenerative Diseases: The compound’s ability to modulate autophagy and apoptosis makes it a potential candidate for the treatment of neurodegenerative diseases.
Immunology: This compound has been studied for its effects on immune cells and its potential use in immunotherapy.
Mécanisme D'action
mTOR/HDAC6-IN-1 exerts its effects by inhibiting the activity of histone deacetylase 6 and mammalian target of rapamycin. This dual inhibition leads to the induction of autophagy and apoptosis in cells, as well as the inhibition of cell migration . The compound affects various molecular targets and pathways, including the PI3K/AKT/mTOR pathway and the ERK pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
INK128: An mTOR inhibitor that has shown synergistic effects when combined with HDAC inhibitors.
ACY1215: A selective HDAC6 inhibitor that has been studied for its anticancer properties.
Uniqueness
mTOR/HDAC6-IN-1 is unique in its dual inhibition of both histone deacetylase 6 and mammalian target of rapamycin. This dual-target approach enhances its effectiveness in inducing autophagy and apoptosis, making it a promising candidate for cancer therapy and other medical applications .
Propriétés
Formule moléculaire |
C20H20ClN5O2 |
|---|---|
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
4-[7-chloro-4-(4-methylpiperazin-1-yl)quinazolin-2-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C20H20ClN5O2/c1-25-8-10-26(11-9-25)19-16-7-6-15(21)12-17(16)22-18(23-19)13-2-4-14(5-3-13)20(27)24-28/h2-7,12,28H,8-11H2,1H3,(H,24,27) |
Clé InChI |
DYZSQWJEPPEPAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


